molecular formula C7H6BrIN2O B13662412 4-Bromo-2-iodobenzohydrazide

4-Bromo-2-iodobenzohydrazide

Cat. No.: B13662412
M. Wt: 340.94 g/mol
InChI Key: PHABLDRXCRPUNS-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodobenzohydrazide typically involves the reaction of 4-bromo-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodobenzohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Borohydride (NaBH4): Employed in reduction reactions.

    Acetic Acid: Commonly used as a solvent in condensation reactions.

Major Products Formed

    Hydrazones: Formed through condensation reactions with aldehydes or ketones.

    Amines: Produced via reduction of the hydrazide group.

    Azides: Resulting from oxidation of the hydrazide group.

Scientific Research Applications

4-Bromo-2-iodobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and cytotoxic properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or cytotoxic effects. The bromine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-iodoaniline: Similar structure but with an amine group instead of a hydrazide group.

    2-Iodobenzohydrazide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2-fluorobenzohydrazide: Contains a fluorine atom instead of iodine, which can alter its chemical properties and reactivity.

Uniqueness

4-Bromo-2-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. The hydrazide functional group also provides versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H6BrIN2O

Molecular Weight

340.94 g/mol

IUPAC Name

4-bromo-2-iodobenzohydrazide

InChI

InChI=1S/C7H6BrIN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI Key

PHABLDRXCRPUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(=O)NN

Origin of Product

United States

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